Sodium propionate-2,3-13C2 is a stable isotope-labeled form of sodium propionate, a key short-chain fatty acid (SCFA) produced by gut microbiota and a significant precursor for gluconeogenesis and anaplerosis in mammals. It is specifically designed for use as a tracer in metabolic flux analysis (MFA) studies using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). Its primary function is to enable researchers to quantitatively track the carbon atoms from the ethyl group of propionate as they are incorporated into central carbon metabolism, primarily through conversion to succinyl-CoA and entry into the tricarboxylic acid (TCA) cycle.
Substituting Sodium propionate-2,3-13C2 with unlabeled sodium propionate is unsuitable for tracer studies as it provides no metabolic tracking capability. More importantly, substitution with propionate labeled at a different position, such as [1-13C]propionate, is biochemically inappropriate and leads to incorrect conclusions. The carboxyl carbon (C1) of propionate is lost to CO2 during its conversion to succinyl-CoA and subsequent oxidation in the TCA cycle. In contrast, the C2 and C3 carbons, traced by this specific compound, are retained and incorporated into downstream metabolites like oxaloacetate and glucose. Therefore, using a [1-13C] label would fail to accurately quantify propionate's contribution to anaplerosis or gluconeogenesis, making the 2,3-13C2 label essential for these specific research questions.
Propionate is a unique short-chain fatty acid that can contribute to net glucose synthesis because it enters the TCA cycle at succinyl-CoA, bypassing carbon-losing decarboxylation steps that affect substrates entering as acetyl-CoA. A human study using colonic delivery of labeled SCFAs demonstrated that while carbons from acetate and butyrate were incorporated into other molecules, only propionate served as a significant substrate for net glucose synthesis. The use of a C2/C3 labeled propionate is critical for this measurement, as the C1 carbon is lost and cannot be traced to glucose.
| Evidence Dimension | Contribution to net glucose synthesis |
| Target Compound Data | Propionate is the only SCFA that contributes carbons to net glucose synthesis. |
| Comparator Or Baseline | Acetate and Butyrate (other major SCFAs) do not contribute to net glucose synthesis, although their labels can appear in other metabolites like citrate. |
| Quantified Difference | Approximately 20-23% of intestinal propionate was utilized as a glucose substrate. |
| Conditions | In vivo study in healthy human subjects with colonic administration of 13C-labeled SCFAs. |
This evidence directly justifies the procurement of labeled propionate over labeled acetate or butyrate for any study aiming to quantify gluconeogenesis from gut-derived metabolites.
Metabolic pathways that replenish TCA cycle intermediates are known as anaplerotic pathways. Propionate metabolism via propionyl-CoA carboxylase generates succinyl-CoA, representing a key anaplerotic input. Using a [2,3-13C2] or [U-13C3] propionate tracer allows for the direct measurement of this specific anaplerotic flux, which is distinct from pathways that generate acetyl-CoA (e.g., from glucose or acetate) or other intermediates like α-ketoglutarate (e.g., from glutamine). This specificity is crucial for dissecting the metabolic rewiring in states like cancer or diabetes.
| Evidence Dimension | TCA Cycle Entry Point |
| Target Compound Data | Enters as Succinyl-CoA, replenishing the cycle's C4 intermediates. |
| Comparator Or Baseline | Labeled Glucose/Pyruvate/Acetate (enter as Acetyl-CoA); Labeled Glutamine (enters as α-ketoglutarate). |
| Quantified Difference | Qualitatively different entry points, resulting in distinct and measurable mass isotopologue patterns in downstream metabolites like malate and citrate. |
| Conditions | Metabolic flux analysis in various systems, including mammalian cells and perfused organs. |
For researchers needing to isolate and quantify the succinyl-CoA anaplerotic pathway, this specific labeled compound is the necessary tool, as other common tracers like labeled glucose or glutamine measure different entry fluxes.
Metabolic flux analysis requires the accurate measurement of mass isotopologue distributions (MIDs) in downstream metabolites. The precision of these measurements is directly dependent on the isotopic enrichment and chemical purity of the tracer. Procuring a pre-validated standard like Sodium propionate-2,3-13C2 with specified high enrichment (e.g., >99 atom % 13C) and purity minimizes analytical variability. Using a lower-quality or unverified compound introduces unlabeled (M+0) signal and potential chemical contaminants, which confounds data analysis, requires complex corrections, and ultimately reduces the statistical power and reproducibility of the flux measurements.
| Evidence Dimension | Analytical Reproducibility & Data Integrity |
| Target Compound Data | Specified high isotopic enrichment (>99%) and chemical purity ensures a strong, clean signal for M+2 isotopologues. |
| Comparator Or Baseline | In-house synthesized or low-purity labeled compounds with lower or variable isotopic enrichment. |
| Quantified Difference | Reduces signal-to-noise ratio and introduces errors in the mass isotopologue distribution, compromising the accuracy of calculated metabolic fluxes. |
| Conditions | Standard protocols for sample preparation and analysis in mass spectrometry- or NMR-based metabolomics. |
This justifies procuring a high-grade, certified compound to ensure experimental reproducibility and data integrity, saving significant time and resources on troubleshooting and data correction.
This compound is the correct choice for in vivo studies aiming to precisely measure the rate at which propionate, produced by colonic fermentation, contributes to the body's glucose pool in the liver. Its specific labeling pattern ensures that the tracked carbons are those that are actually incorporated into new glucose molecules.
In studies of cancer metabolism, it is often critical to differentiate between various pathways that replenish TCA cycle intermediates. Sodium propionate-2,3-13C2 is ideal for specifically isolating and quantifying the flux through the propionyl-CoA to succinyl-CoA pathway, distinguishing it from glucose- or glutamine-derived anaplerosis.
For diagnosing or studying metabolic diseases related to propionate metabolism, such as propionic acidemia, this tracer can be used to assess the activity of the propionyl-CoA carboxylase enzyme and downstream pathways, providing a direct, quantitative measure of the metabolic block.
Due to its high purity and defined isotopic labeling, this compound serves as a reliable internal standard for the quantification of unlabeled propionate in complex biological samples like plasma or fecal extracts using isotope dilution mass spectrometry.
Irritant